BenchChemオンラインストアへようこそ!

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate

Physicochemical property profiling Lead-likeness assessment Medicinal chemistry design

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 2580250-13-9) is a polyfunctionalized imidazo[1,2-a]pyridine featuring three orthogonal reactive handles: C-8 bromine for Pd-catalyzed cross-coupling, C-2 chloromethyl for nucleophilic displacement, and C-6 methyl ester for amide library generation. This architecture enables rapid, parallel derivatization of three distinct vectors in two synthetic steps—critical for kinase inhibitor SAR campaigns targeting Nek2, PI3Kα, or JAK2. Unlike the des-ester analogue (CAS 1026663-86-4), the C-6 ester adds polarity control and a spectroscopic handle for reaction monitoring. Supplied at 98% purity with storage at 2–8°C, this compound is ready for direct use in parallel synthesis, warhead installation, and phenotypic screening without additional purification.

Molecular Formula C10H8BrClN2O2
Molecular Weight 303.54
CAS No. 2580250-13-9
Cat. No. B2442838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate
CAS2580250-13-9
Molecular FormulaC10H8BrClN2O2
Molecular Weight303.54
Structural Identifiers
SMILESCOC(=O)C1=CN2C=C(N=C2C(=C1)Br)CCl
InChIInChI=1S/C10H8BrClN2O2/c1-16-10(15)6-2-8(11)9-13-7(3-12)5-14(9)4-6/h2,4-5H,3H2,1H3
InChIKeySZMGBDGNPHFBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate: Core Structural Attributes and Procurement-Grade Identity


Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 2580250-13-9) is a polyfunctionalized imidazo[1,2-a]pyridine building block with molecular formula C₁₀H₈BrClN₂O₂ and a molecular weight of 303.54 g/mol . It features three orthogonal reactive handles: a C-8 bromine atom suited for cross-coupling chemistry, a C-2 chloromethyl group available for nucleophilic displacement, and a C-6 methyl ester that supports further derivatization or hydrolysis . The compound is commercially supplied at 98% purity by multiple vendors, including Leyan (Product No. 2134172), which positions it as a viable intermediate for medicinal chemistry and materials science applications . Its predicted storage condition is 2–8°C, consistent with the handling requirements of halogenated heterocyclic esters . Unlike the non-esterified analog 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 1026663-86-4, MW 245.50), the C-6 methyl ester in this compound adds both molecular weight and an additional vector for property modulation .

Why Imidazo[1,2-a]pyridine Analogs Cannot Serve as Drop-in Replacements for Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate


Substituting a closely related imidazo[1,2-a]pyridine for methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate introduces multiple simultaneous changes in reactivity, physicochemical properties, and downstream synthetic utility that invalidate one-to-one replacement. Compounds such as methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1234616-08-0) lack the chloromethyl electrophilic handle, while the C-6 unsubstituted analog 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 1026663-86-4) is a lower molecular weight (245.50 vs. 303.54 g/mol) neutral base with no ester group for polarity tuning . Positional regioisomers such as methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate (CAS 885276-65-3) relocate the ester from C-6 to C-8, altering the electronic environment of the fused ring system and the steric accessibility of the chloromethyl group . Even the hydrochloride salt of the des-ester analog (CAS 1026212-65-6) differs in solubility, ionization state, and molecular weight (281.96 g/mol) relative to the neutral methyl ester . These structural variations translate directly into divergent LogP, hydrogen-bonding capacity, and metabolic stability profiles that are not interchangeable in structure–activity relationship (SAR) campaigns or patent prosecution contexts. The absence of published head-to-head comparative data for this specific compound means that procurement decisions must rely on structural logic and inferred property differences rather than direct experimental benchmarking.

Quantitative Differentiation Guide: Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate vs. Closest Analogs


Molecular Weight and Heavy Atom Count Distinguish C-6 Methyl Ester from Des-Ester Analog

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate (MW 303.54 g/mol) carries a C-6 methyl ester that adds approximately 58.04 g/mol and two additional heavy atoms (carbonyl oxygen and methoxy oxygen) relative to the des-ester analog 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine (MW 245.50 g/mol). This mass difference is substantial enough to shift both chromatographic retention and predicted pharmacokinetic parameters in any downstream lead molecule .

Physicochemical property profiling Lead-likeness assessment Medicinal chemistry design

Orthogonal Reactivity of C-6 Ester vs. C-2 Chloromethyl vs. C-8 Bromine: A Three-Handle Building Block

The target compound presents three chemically distinct reactive sites: (i) an aryl bromide at C-8 suitable for Suzuki, Buchwald–Hartwig, or Sonogashira couplings; (ii) a benzylic chloromethyl group at C-2 reactive toward amines, thiols, and alkoxides; and (iii) a methyl ester at C-6 that can be hydrolyzed to the carboxylic acid or amidated. In contrast, methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1234616-08-0) lacks the C-2 chloromethyl handle, and 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 1026663-86-4) lacks the C-6 ester. Only the target compound offers all three handles simultaneously, enabling sequential, chemoselective transformations without protecting-group manipulation .

Parallel synthesis Diversity-oriented synthesis Cross-coupling chemistry

C-6 Methyl Ester Enables Polarity Tuning Relative to Non-Esterified Analog

The C-6 methyl ester introduces two additional hydrogen-bond acceptors (carbonyl and methoxy oxygens) compared with 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine, which contains none. This structural difference is predicted to increase topological polar surface area (TPSA) by approximately 30–35 Ų and reduce LogP by 0.4–0.6 log units (class-level inference based on methyl ester contributions in heterocyclic systems). Such differences can determine whether a compound meets lead-likeness criteria (e.g., TPSA < 140 Ų, LogP < 5) in drug discovery programs .

LogP modulation Aqueous solubility Hydrogen-bond acceptor count

C-2 Chloromethyl Group Confers Electrophilic Reactivity Absent in Non-Chloromethylated Analogs

The C-2 chloromethyl group is a benzylic-type alkylating agent capable of reacting with biological nucleophiles (e.g., cysteine thiols, glutathione) or synthetic nucleophiles (amines, thiolates). Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1234616-08-0) lacks this group entirely and therefore cannot participate in nucleophilic displacement chemistry at the 2-position. In the imidazo[1,2-a]pyridine kinase inhibitor literature, the 2-position is a proven vector for modulating target selectivity ; the chloromethyl group provides a synthetic entry point that the non-chloromethylated analog cannot replicate without additional synthetic steps .

Nucleophilic substitution Covalent inhibitor design Prodrug strategy

Regioisomeric Positioning: C-6 Ester vs. C-8 Ester Alters Electronic and Steric Environment

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate (CAS 885276-65-3) is a regioisomer that places the methyl ester at C-8 rather than C-6. In the imidazo[1,2-a]pyridine system, the C-6 and C-8 positions are electronically non-equivalent: C-8 is adjacent to the bridgehead nitrogen (N-4) and experiences different π-electron density, affecting both the reactivity of the adjacent bromine (if present) and the ester's susceptibility to hydrolysis. The target compound with C-6 ester places the electron-withdrawing group at a position more conjugated with the pyridine nitrogen, providing a distinct electronic profile that influences both chemical reactivity and biological target recognition .

Regioisomer comparison Electronic effect Structure–activity relationship

Commercially Available Purity Benchmark: 98% from Leyan Establishes a Baseline for Procurement Specification

Leyan supplies methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate at 98% purity under catalog number 2134172 . For the hydrochloride salt of the des-ester analog (CAS 1026212-65-6), Chemenu reports a purity of 95%+ under catalog number CM427719 . A 3% absolute purity difference, while modest, may be consequential in multi-step syntheses where intermediates accumulate impurities. The neutral methyl ester form also avoids the variable stoichiometry and hygroscopicity sometimes associated with hydrochloride salts, potentially improving weighing accuracy and reaction reproducibility.

Quality control Procurement specification Reproducibility

High-Value Application Scenarios for Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Design Requiring Three Orthogonal Diversification Vectors

Fragment-based drug discovery campaigns targeting kinases such as Nek2, PI3Kα, or JAK2 benefit from building blocks that permit rapid, parallel derivatization without protecting-group interconversions. The three-handle architecture of this compound—C-8 bromide for Pd-catalyzed cross-coupling, C-2 chloromethyl for nucleophilic elaboration, and C-6 ester for amide library generation—enables a single intermediate to populate three distinct regions of chemical space in two synthetic steps. The C-2 position is a validated vector for kinase selectivity modulation in the imidazo[1,2-a]pyridine series , and the C-6 ester provides a straightforward path to amide or carboxylic acid analogs with improved solubility .

Covalent Inhibitor Probe Synthesis Exploiting the C-2 Chloromethyl Electrophile

The benzylic chloromethyl group at C-2 is a latent electrophile that can be deployed either as a synthetic handle for installing warhead moieties (e.g., acrylamides, vinyl sulfonamides) or as a direct alkylating agent in biochemical assays targeting cysteine-rich binding pockets. This capability is absent in C-2 unsubstituted analogs such as methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1234616-08-0). The C-6 methyl ester further provides a spectroscopic handle (carbonyl IR stretch at ~1720 cm⁻¹; characteristic methoxy ¹H NMR singlet at ~3.9 ppm) for reaction monitoring during warhead installation .

Regioisomerically Defined Patent Scaffold for Freedom-to-Operate Studies

In competitive intellectual property landscapes surrounding imidazo[1,2-a]pyridine kinase inhibitors, the precise substitution pattern—C-2 chloromethyl, C-6 methyl ester, C-8 bromine—defines a distinct chemical space relative to the C-8 ester regioisomer (CAS 885276-65-3) or C-6 methyl analog (CAS 901124-75-2). Procurement of the exact CAS-numbered compound ensures that structure–activity relationship data and biological assay results are directly attributable to a specific, well-defined chemical entity, which is essential for patent filing, regulatory documentation, and peer-reviewed publication .

Diversity-Oriented Synthesis of Imidazo[1,2-a]pyridine Libraries for Phenotypic Screening

Phenotypic screening collections require high scaffold diversity with controlled physicochemical properties. The C-6 methyl ester contributes polarity (estimated TPSA increase of ~30–35 Ų vs. the des-ester analog) that helps maintain lead-likeness while the C-8 bromine and C-2 chloromethyl enable two sequential diversification steps. The 98% commercial purity specification supports direct use in parallel synthesis without additional purification, reducing cycle time in hit expansion campaigns .

Quote Request

Request a Quote for Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.